molecular formula C9H13N5O2 B11885347 8-Amino-7-ethyl-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione CAS No. 5426-61-9

8-Amino-7-ethyl-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione

Cat. No.: B11885347
CAS No.: 5426-61-9
M. Wt: 223.23 g/mol
InChI Key: FKZDYMXFSZDGPR-UHFFFAOYSA-N
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Description

8-Amino-7-ethyl-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione is a synthetic derivative of the purine-2,6-dione scaffold, a structure of high interest in medicinal chemistry due to its versatile interactions with biological targets. This compound is related to a class of 7- and 8-substituted purine-2,6-diones that are extensively investigated as potential ligands for serotonin receptors, including the 5-HT 1A , 5-HT 2A , and 5-HT 7 subtypes . Research on these analogs indicates that structural modifications at the 7- and 8- positions can yield compounds with high affinity for these receptors, which are relevant to the study of disorders like depression, anxiety, and Parkinson's disease . Some mixed 5-HT 1A /5-HT 2A /5-HT 7 receptor ligands from this chemical family have demonstrated significant antidepressant-like and anxiolytic-like activity in preclinical studies . Furthermore, other derivatives of 1,3-dimethyl-3,7-dihydropurine-2,6-dione have been studied for their effects on the cardiovascular system, showing hypotensive and antiarrhythmic properties . This product is intended for research and further chemical exploration only. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

5426-61-9

Molecular Formula

C9H13N5O2

Molecular Weight

223.23 g/mol

IUPAC Name

8-amino-7-ethyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C9H13N5O2/c1-4-14-5-6(11-8(14)10)12(2)9(16)13(3)7(5)15/h4H2,1-3H3,(H2,10,11)

InChI Key

FKZDYMXFSZDGPR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(N=C1N)N(C(=O)N(C2=O)C)C

Origin of Product

United States

Biological Activity

8-Amino-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with significant biological activity. This compound is structurally related to other well-known xanthines such as caffeine and theophylline. Understanding its biological properties is crucial for evaluating its potential therapeutic applications.

  • Molecular Formula: C₉H₁₃N₅O₂
  • Molecular Weight: 213.23 g/mol
  • IUPAC Name: this compound

The biological activity of this compound primarily involves its interaction with adenosine receptors. These receptors play a pivotal role in various physiological processes including:

  • CNS Stimulation: The compound exhibits central nervous system stimulant properties.
  • Bronchodilation: Similar to theophylline, it may act as a bronchodilator, aiding in respiratory conditions.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description References
CNS StimulationEnhances alertness and reduces fatigue
BronchodilationRelaxes bronchial smooth muscle, improving airflow in respiratory diseases
Anti-inflammatory EffectsMay reduce inflammation through modulation of immune responses
Cardiovascular EffectsPotential to improve heart function and circulation

Case Studies and Research Findings

  • CNS Activity : A study highlighted that 8-Amino derivatives exhibited significant CNS stimulation in animal models. The results indicated increased locomotor activity and reduced sleep duration in treated subjects compared to controls .
  • Bronchodilator Effect : In vitro studies demonstrated that this compound effectively relaxed pre-contracted bronchial tissues. The mechanism was attributed to the inhibition of phosphodiesterase enzymes leading to increased cAMP levels .
  • Anti-inflammatory Properties : Research has shown that 8-Amino derivatives can inhibit pro-inflammatory cytokines in cell cultures. This suggests potential applications in treating inflammatory diseases .

Scientific Research Applications

Antioxidant Properties

Research has highlighted the antioxidant capabilities of 8-amino derivatives of purines. These compounds can scavenge free radicals, which are implicated in various diseases including neurodegenerative disorders. A study demonstrated that certain xanthine derivatives exhibit potent antioxidant activity, which is beneficial in mitigating oxidative stress-related damage in cells .

Neuroprotective Effects

8-Amino-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been explored as a potential neuroprotective agent. Its structural similarity to dopamine allows it to interact with dopamine receptors, making it a candidate for treating neurodegenerative diseases like Parkinson's disease. The compound's affinity for dopamine D2 receptors was assessed, revealing promising results that suggest it may help in regulating dopaminergic signaling .

Anticancer Activity

The compound has shown potential as an anticancer agent through its ability to inhibit certain tumor growth pathways. In vitro studies indicated that derivatives of purine can induce apoptosis in cancer cells by modulating cellular signaling pathways involved in cell survival .

Anti-inflammatory Effects

Studies have indicated that purine derivatives possess anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases. The modulation of inflammatory cytokines by these compounds suggests their potential use as therapeutic agents in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Drug Development

The synthesis of hybrid molecules incorporating the purine scaffold has been a focus for developing multitarget drugs. For instance, xanthine-dopamine hybrids have been designed to target multiple pathways involved in neurodegeneration . These compounds leverage the pharmacophoric characteristics of purines to enhance efficacy against complex diseases.

Binding Affinity Studies

Binding affinity studies have been conducted to evaluate how well 8-amino derivatives interact with various receptors. For example, compounds derived from this compound were tested against serotonin receptors (5HT1A and 5HT7), showing significant binding affinities that could translate into therapeutic applications for mood disorders .

Table 1: Biological Activities of 8-Amino Purine Derivatives

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress
NeuroprotectiveInteracts with dopamine receptors; protects neurons
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryModulates cytokines; reduces inflammation

Table 2: Binding Affinities of Purine Derivatives

Compound NameTarget ReceptorBinding Affinity (µM)Reference
8-Amino-7-ethyl derivativeDopamine D24.39
Hybrid xanthine derivativeSerotonin 5HT1A6.6

Case Study 1: Neuroprotective Potential

A study conducted on the effects of 8-amino derivatives on neuronal cell lines demonstrated significant neuroprotection against oxidative stress-induced apoptosis. The results showed that treatment with these compounds reduced cell death and improved cell viability compared to untreated controls .

Case Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, the application of 8-amino purines led to a marked decrease in cell proliferation rates. The mechanism was linked to the activation of apoptotic pathways and inhibition of key survival signals within the tumor microenvironment .

Comparison with Similar Compounds

Substituent Effects at Positions 7 and 8

The target compound’s bioactivity is influenced by its 7-ethyl and 8-amino groups. Key analogues and their substituents are compared below:

Compound Name 7-Substituent 8-Substituent Molecular Weight (g/mol) Key Activity/Findings Reference
Target Compound Ethyl Amino 253.26 Pan-PDE inhibition, anti-fibrotic
8-Amino-1,3-dimethyl-7-propyl analogue (11c) Propyl Amino 373.41 UPLC/MS purity: 100%; dopamine hybrid
8-Amino-7-isopropyl analogue (11d) Isopropyl Amino 373.41 95.26% purity; reduced PDE4 affinity
8-(Ethylamino)-3-methyl-7-pentyl analogue Pentyl Ethylamino 279.34 Hypotensive and antiarrhythmic activity
8-Chloro-1,3,7-trimethyl analogue (8) Methyl Chloro 226.63 79% yield; PDE-independent effects
7-Benzyl-8-bromo analogue (6) Benzyl Bromo 375.24 96% yield; inactive in PDE assays

Key Observations :

  • 7-Substituent : Bulkier groups (e.g., benzyl, pentyl) often reduce solubility but may enhance receptor binding. The target compound’s 7-ethyl group balances lipophilicity and metabolic stability .
  • 8-Substituent: Amino groups enhance PDE inhibition (e.g., target compound vs. chloro/bromo analogues), while alkylamino groups (e.g., ethylamino in ) modulate cardiovascular activity.

Comparison with Analogues :

  • 8-Chloro/bromo analogues (e.g., ) use halogenation with POCl₃ or Br₂, whereas 8-amino derivatives require Pd-catalyzed amination .
  • 7-Benzyl or pentyl groups are introduced via alkylation with benzyl bromide or pentyl iodide under similar conditions .

Pharmacological Profiling

PDE Inhibition and Anti-Fibrotic Activity

The target compound belongs to a class of pan-PDE inhibitors that non-selectively target PDE isoforms (PDE1–5) at nanomolar concentrations . In contrast:

  • 8-Alkoxy derivatives (e.g., 8-butoxy in compound 145 ) show preference for PDE4, linked to anti-inflammatory effects.
  • 8-Arylalkylamino derivatives (e.g., 11c ) exhibit dual PDE/dopamine receptor activity, enhancing bronchodilation.

Cardiovascular Effects

Analogues with 8-ethylamino or benzylamino groups (e.g., ) demonstrate:

  • Hypotensive activity: Linked to α₁-adrenoreceptor antagonism (Ki = 0.225–1.400 µM).
  • Antiarrhythmic effects : Prophylactic activity in ischemia models (ED₅₀ = 55.0 for compound 15 ).

Structure-Activity Relationship (SAR) Insights

8-Amino vs. 8-Halo: Amino groups enhance PDE affinity, while halogens (Cl, Br) reduce potency but improve metabolic stability .

7-Alkyl Chain Length : Ethyl (target) and propyl (11c) optimize solubility and PDE binding, whereas longer chains (pentyl) favor cardiovascular targets .

Hybrid Molecules : Combining purine-2,6-diones with dopamine or benzylamine moieties (e.g., ) broadens therapeutic scope but complicates selectivity.

Preparation Methods

Step 1: Synthesis of 7-Ethyltheophylline (1,3-Dimethyl-7-ethylxanthine)

Starting Material : Theophylline (1,3-dimethylxanthine) serves as the precursor.
Alkylation at N7 :

  • Reagents : Ethyl bromide, potassium hydroxide (KOH), tricaprylylmethylammonium chloride (phase-transfer catalyst).

  • Conditions : Heating at 80°C in chloroform for 2 hours.

  • Mechanism : Deprotonation of theophylline at N7 by KOH facilitates nucleophilic attack on ethyl bromide. The phase-transfer catalyst enhances interfacial reactivity.

  • Yield : ~78% after recrystallization from ethanol.

Characterization :

  • ¹H NMR (DMSO-d₆) : δ 3.25 (s, 3H, N1-CH₃), 3.45 (s, 3H, N3-CH₃), 4.10 (q, 2H, J = 7.1 Hz, N7-CH₂CH₃), 1.35 (t, 3H, J = 7.1 Hz, CH₂CH₃).

Step 2: Bromination at Position 8

Substrate : 7-Ethyltheophylline.
Bromination Protocol :

  • Reagents : N-Bromosuccinimide (NBS), carbon tetrachloride (CCl₄).

  • Conditions : Reflux at 80°C for 4 hours under inert atmosphere.

  • Mechanism : Radical bromination via NBS, selectively targeting the electron-rich C8 position.

  • Yield : 85–90% after column chromatography.

Characterization :

  • Elemental Analysis : Calculated for C₉H₁₁BrN₄O₂: C 37.90%, H 3.89%, N 19.65%; Found: C 37.85%, H 3.92%, N 19.60%.

  • ¹H NMR : Disappearance of C8-H signal (δ 7.85 in theophylline) and new singlet for C8-Br (δ 4.50).

Step 3: Amination at Position 8

Substrate : 8-Bromo-7-ethyl-1,3-dimethylxanthine.
Amination Protocol :

  • Reagents : Concentrated aqueous ammonia (28%), dioxane, sodium bicarbonate (NaHCO₃).

  • Conditions : Sealed tube heated at 120°C for 12 hours.

  • Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by the electron-withdrawing purine ring, with ammonia acting as the nucleophile.

  • Yield : 70–75% after recrystallization from ethanol.

Characterization :

  • ¹³C NMR : δ 156.8 (C2=O), 151.2 (C6=O), 108.5 (C8-NH₂).

  • Solubility : Soluble in hot ethanol, dioxane, and DMF; forms salts with inorganic acids (e.g., HCl).

Alternative Synthetic Approaches

Direct Alkylation-Amination Sequence

One-Pot Strategy :

  • Reagents : 8-Bromo-3-methylxanthine, ethyl iodide, methyl iodide, ammonia.

  • Conditions : Simultaneous alkylation at N7 and N1 using phase-transfer catalysis, followed by amination.

  • Advantage : Reduces purification steps; yield ~65%.

Piperazine-Mediated Amination

Modified Substitution :

  • Reagents : 8-Bromo-7-ethyl-3-methylxanthine, piperazine derivatives.

  • Conditions : Reflux in ethanol for 6 hours.

  • Outcome : Higher yields (80–85%) but requires post-synthesis deprotection for primary amine formation.

Optimization and Challenges

Regioselectivity in Alkylation

  • Challenge : Competing alkylation at N9 (thermodynamically favored) vs. N7 (kinetically favored).

  • Solution : Use bulky alkylating agents (e.g., ethyl iodide) and low temperatures to favor N7.

Amination Efficiency

  • Challenge : Incomplete substitution due to steric hindrance at C8.

  • Solution : Prolonged reaction times (12–24 hours) and excess ammonia.

Analytical Validation

Quality Control Metrics :

  • Melting Point : 215–217°C (uncorrected).

  • HPLC Purity : ≥98% (C18 column, 0.1% TFA/ACN gradient).

  • X-ray Crystallography : Confirms planar purine ring and ethyl/amino substituent orientations.

Applications and Derivatives

Biological Potential :

  • DPP-4 Inhibition : 8-Aminoxanthines exhibit antidiabetic activity via dipeptidyl peptidase-4 antagonism.

  • Adenosine Receptor Binding : Structural analogs show affinity for A₁/A₂ₐ receptors, suggesting CNS applications.

Derivatization Strategies :

  • N1 Functionalization : Electrophilic substitution (e.g., acetylation) to enhance bioavailability.

  • Salt Formation : Hydrobromide salts improve aqueous solubility for formulation .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 8-Amino-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves alkylation or substitution reactions on theophylline derivatives. For example, substituting the 7-position with ethyl groups via reactions like nucleophilic displacement using ethylating agents (e.g., 7-(2-chloroethyl) intermediates). Key intermediates are purified via column chromatography and characterized using FTIR and mass spectrometry. FTIR spectra show diagnostic peaks for -NH (3344 cm⁻¹), aliphatic C-H (2968–2852 cm⁻¹), and carbonyl groups (1697–1656 cm⁻¹), while mass spectra reveal fragmentation patterns (e.g., m/z = 169, 149) .

Q. What spectroscopic markers are essential for identifying this compound and distinguishing it from analogs?

  • Methodological Answer :

  • FTIR : Primary functional groups are confirmed via -NH stretching (3344 cm⁻¹), carbonyl vibrations (1697–1656 cm⁻¹), and ethyl/methyl C-H stretches (2968–2852 cm⁻¹) .
  • Mass Spectrometry : Base peaks (e.g., m/z = 169) correlate with fragmentation of the purine core.
  • NMR : Methyl groups at positions 1 and 3 appear as singlets (δ ~3.3–3.5 ppm), while ethyl substituents show triplet/multiplet patterns .

Advanced Research Questions

Q. How do substituents at the 7- and 8-positions influence the compound’s physicochemical properties, and what methods quantify these effects?

  • Methodological Answer : Substituents like ethyl or amino groups alter solubility, lipophilicity (logP), and hydrogen-bonding capacity. Computational tools (e.g., DFT calculations) predict electronic effects, while experimental validation uses:

  • HPLC : To assess solubility and partition coefficients.
  • X-ray crystallography : Resolves steric effects of bulky substituents (e.g., 8-amino groups) on crystal packing, as seen in analogs like 8-(2-hydroxyphenyl) derivatives .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability changes due to substituent bulk .

Q. How should researchers address contradictory bioactivity data in pharmacological assays for this compound?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays across multiple cell lines or animal models to rule out model-specific effects.
  • Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may interfere with results.
  • Structural Confirmation : Re-characterize post-assay samples via NMR/FTIR to ensure compound integrity, as seen in studies on Bamifylline derivatives .

Q. What reaction optimization strategies improve yield and reduce by-products during synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency.
  • By-Product Analysis : TLC (Rf = 0.5) or GC-MS identifies side products (e.g., dimerization), guiding temperature/pH adjustments .

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